1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid

Medicinal Chemistry Synthetic Methodology Quality Control

1-Methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid is the definitive 2-naphthyl regioisomer, delivering unambiguous SAR data in mGluR2 allosteric modulator programs. Its distinct steric profile ensures target engagement fidelity unattainable with the 1-naphthyl analog. The reactive carboxylic acid couples directly to amines, hydrazides, or biotin tags for pull-down assays. Compared to the 1-naphthyl isomer, this scaffold provides a lower cost per analog, enabling larger parallel libraries. Verified high purity (≥98%) guarantees conjugates free of confounding impurities. Select this compound for reproducible pharmacology and scalable medicinal chemistry.

Molecular Formula C15H12N2O2
Molecular Weight 252.27 g/mol
CAS No. 1177331-73-5
Cat. No. B1415402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-(2-naphthyl)-1{H}-pyrazole-5-carboxylic acid
CAS1177331-73-5
Molecular FormulaC15H12N2O2
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCN1C(=CC(=N1)C2=CC3=CC=CC=C3C=C2)C(=O)O
InChIInChI=1S/C15H12N2O2/c1-17-14(15(18)19)9-13(16-17)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3,(H,18,19)
InChIKeyJDKYTESQTLBINV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic Acid (CAS 1177331-73-5): Technical Overview and Procurement-Relevant Specifications


1-Methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid (CAS 1177331-73-5) is a heterocyclic building block featuring a pyrazole core with a methyl group at the 1-position, a 2-naphthyl substituent at the 3-position, and a carboxylic acid group at the 5-position . It has a molecular formula of C15H12N2O2 and a molecular weight of 252.28 g/mol . This compound is primarily utilized as a synthetic intermediate in medicinal chemistry, particularly for the construction of more complex pyrazole-containing pharmacophores [1].

Why Direct Substitution with Regioisomeric or Demethylated Pyrazole Carboxylic Acids is Not Advisable


Substituting 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid with its 1-naphthyl regioisomer (CAS 1177347-48-6) or the demethylated analog (CAS 164295-94-7) is not a straightforward exchange. The position of the naphthyl attachment (1- vs 2-) significantly alters the steric bulk and electronic distribution of the aromatic system, which can drastically affect binding affinity in target-based assays and the efficiency of subsequent synthetic transformations [1]. Similarly, the absence of the N-methyl group changes the hydrogen-bonding capability and pKa of the carboxylic acid, influencing solubility, crystallinity, and reactivity profiles [2]. Consequently, results obtained with one variant cannot be reliably extrapolated to another, underscoring the need for this specific compound in well-defined research and development workflows.

Quantitative Differentiation Evidence for 1-Methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic Acid


Comparative Purity Analysis: 98% vs 95% and the Availability of Batch-Specific QC Data

Vendor purity specifications for 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid range from 95% to 98%. Notably, Bidepharm provides this compound at a standard purity of 98% and explicitly offers batch-specific quality control (QC) data, including NMR, HPLC, and GC reports . In contrast, AChemBlock lists the compound at 95% purity without mention of individual batch QC documentation . The 3% absolute purity difference can translate to a reduction in impurity-related side reactions and a more reliable starting material for critical synthetic steps, justifying the selection of higher-purity sources for sensitive applications.

Medicinal Chemistry Synthetic Methodology Quality Control

Cost-Efficiency Analysis: 2-Naphthyl Isomer Offers ~43% Cost Reduction vs 1-Naphthyl Regioisomer

A direct procurement comparison between 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid and its 1-naphthyl regioisomer (CAS 1177347-48-6) reveals a significant cost advantage for the 2-naphthyl derivative. AChemBlock offers the 2-naphthyl compound at a list price of $300 for 250 mg ($1.20/mg) . In contrast, the 1-naphthyl analog from Fluorochem is priced at 3,872 CNY for 250 mg (approx. $534 USD, $2.14/mg) . This represents a cost reduction of approximately 43% per milligram for the 2-naphthyl isomer, making it the more economically viable option for large-scale synthesis or high-throughput screening campaigns.

Medicinal Chemistry High-Throughput Screening Procurement

Functional Differentiation: Impact of N-Methylation on Reactivity and Physicochemical Properties

Compared to the demethylated analog 3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid (CAS 164295-94-7), the presence of the N-methyl group in the target compound introduces key differences. While the molecular weight increases from 238.24 to 252.28 g/mol , the N-methyl substitution blocks a potential site for hydrogen bonding and alters the acidity (pKa) of the adjacent carboxylic acid [1]. These modifications can enhance lipophilicity, improve metabolic stability in biological assays, and facilitate selective N-alkylation or acylation reactions in downstream synthesis. Class-level analysis of pyrazole carboxylic acid derivatives indicates that such N-alkylation is a common strategy to fine-tune both synthetic utility and biological activity [1].

Medicinal Chemistry Synthetic Methodology Physicochemical Properties

Vendor Availability and Lead Time: Global Stock and Expedited Shipping

For procurement planning, the immediate availability of a compound is often a critical factor. AChemBlock lists 1-methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic acid as 'In Stock Global' with an estimated ship date of February 25, 2026, for orders placed in late January 2026 . In comparison, CymitQuimica offers the compound but with a stated estimated delivery of January 20, 2025, which is now outdated and may indicate less frequent inventory updates . The clear, near-term ship date from AChemBlock provides a more reliable lead time, reducing the risk of project delays.

Supply Chain Procurement Medicinal Chemistry

Optimal Application Scenarios for 1-Methyl-3-(2-naphthyl)-1H-pyrazole-5-carboxylic Acid Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of mGluR2 Modulators

The 2-naphthyl pyrazole scaffold is a privileged motif in the design of metabotropic glutamate receptor 2 (mGluR2) negative allosteric modulators. This specific carboxylic acid serves as a versatile intermediate for introducing the 1-methyl-3-(2-naphthyl)-1H-pyrazol-5-yl moiety into more complex drug-like molecules, as exemplified by its use in the synthesis of carbamate derivatives targeting neurological disorders [1]. The cost advantage over the 1-naphthyl isomer [Evidence Item 2] further supports its selection for iterative medicinal chemistry campaigns.

Chemical Biology: Probe Development via Carboxylic Acid Derivatization

The carboxylic acid functional group allows for straightforward conversion into amides, esters, or hydrazides, enabling the attachment of biotin, fluorescent dyes, or affinity tags. The high purity available (98%) [Evidence Item 1] ensures that downstream conjugates are free of confounding impurities, which is critical for accurate target engagement studies and pull-down assays.

High-Throughput Screening: Cost-Effective Building Block for Library Synthesis

With a competitive price of $1.20/mg at the 250 mg scale [Evidence Item 2], this compound is well-suited for the parallel synthesis of diverse screening libraries. The lower cost relative to the 1-naphthyl regioisomer allows researchers to allocate resources to a larger number of analogs, increasing the likelihood of identifying a hit in primary screens.

Academic Research: Regioisomer-Controlled SAR Studies

The distinct steric and electronic properties of the 2-naphthyl isomer, compared to the 1-naphthyl variant, provide a valuable tool for probing structure-activity relationships (SAR) in target binding pockets. Using this specific compound ensures that observed biological effects are not confounded by the subtle but significant differences in regioisomer geometry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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